molecular formula C19H17N5O3S3 B12027963 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B12027963
M. Wt: 459.6 g/mol
InChI Key: SKNDUQPFYFGRBU-KEBDBYFISA-N
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Description

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes a thiadiazole ring, sulfanyl groups, and a nitrophenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base.

    Introduction of the Sulfanyl Group: The thiadiazole ring is then functionalized with a sulfanyl group by reacting it with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Acetohydrazide: The next step involves the formation of the acetohydrazide moiety by reacting the functionalized thiadiazole with ethyl chloroacetate, followed by hydrazinolysis.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 4-nitrobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as an antimicrobial agent. The presence of the thiadiazole ring and nitrophenyl group suggests that it may have activity against various bacterial and fungal strains.

Medicine

In medicinal chemistry, the compound is investigated for its potential as an anticancer agent. The nitrophenyl group is known to interact with cellular targets, potentially leading to the inhibition of cancer cell growth.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to the inhibition of their activity. The thiadiazole ring can also interact with DNA, potentially leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
  • 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide lies in the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C19H17N5O3S3

Molecular Weight

459.6 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17N5O3S3/c1-13-2-4-15(5-3-13)11-28-18-22-23-19(30-18)29-12-17(25)21-20-10-14-6-8-16(9-7-14)24(26)27/h2-10H,11-12H2,1H3,(H,21,25)/b20-10+

InChI Key

SKNDUQPFYFGRBU-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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